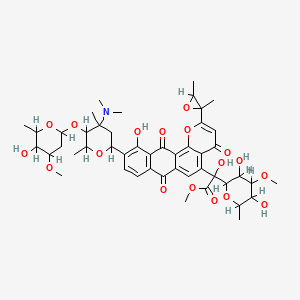

Altromycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Altromycin B es un miembro de la familia de antibióticos pluramycínicos, aislado de muestras de suelo recolectadas en el monte bajo de Sudáfrica . Exhibe actividad antibacteriana selectiva contra bacterias Gram-positivas y ha mostrado actividad in vivo contra varios tipos de cáncer, incluyendo la leucemia P388, cáncer de colon, cáncer de pulmón y cáncer de ovario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La producción de Altromycin B implica la fermentación de una cepa actinomiceta designada como Cepa AB 1246E-26 . El medio de fermentación contiene glucosa (2%), peptona líquida (1%), melaza (0.5%), extracto de levadura (0.1%) y carbonato de calcio (0.2%), con aireación (0.7 v/v/min) y agitación (200 rpm) a una temperatura de 28°C . El rendimiento alcanza su punto máximo después de 114 horas, y el compuesto se extrae utilizando solventes orgánicos después del ajuste del pH .

Métodos de producción industrial: La producción industrial sigue protocolos de fermentación similares, con optimización para rendimientos a gran escala. Se utiliza cromatografía de contracorriente de alta velocidad (HSCC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: Altromycin B experimenta diversas reacciones químicas, incluyendo:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Altromycin B tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la síntesis y los mecanismos de los antibióticos.

Biología: Investigado por sus propiedades antibacterianas e interacciones con las paredes celulares bacterianas.

Industria: Utilizado en el desarrollo de nuevos antibióticos y fármacos anticancerígenos.

Mecanismo De Acción

Altromycin B ejerce sus efectos intercalándose en la hélice del ADN e interactuando con las ranuras mayor y menor . Este posicionamiento permite la alquilación dirigida de la guanina N7, lo que lleva a daño del ADN e inhibición de la replicación celular . Los objetivos moleculares incluyen el ADN y diversas enzimas implicadas en la replicación y reparación del ADN.

Comparación Con Compuestos Similares

Altromycin B se compara con otros miembros de la familia de los pluramycínicos, como:

Kidamycin: Otro antibiótico pluramycínico con propiedades de intercalación de ADN similares.

Altromycin A: Un compuesto estrechamente relacionado con actividades antibacterianas y anticancerígenas similares.

Singularidad: this compound es único debido a sus sustituyentes glucosídicos específicos, que mejoran su selectividad de secuencia y afinidad de unión al ADN .

Propiedades

Número CAS |

128461-00-7 |

|---|---|

Fórmula molecular |

C47H59NO18 |

Peso molecular |

926.0 g/mol |

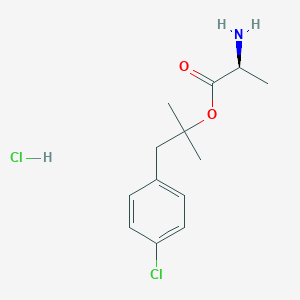

Nombre IUPAC |

methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |

InChI |

InChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3 |

Clave InChI |

FAGGWQMBDCZCOI-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Altromycin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)